

# Synthesis of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

**Cat. No.:** B074522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione** from dimedone, a key building block in organic synthesis. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support research and development in the chemical and pharmaceutical sciences.

## Overview

The bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is a standard laboratory procedure for the preparation of the corresponding 2-bromo derivative. The reaction proceeds via the electrophilic substitution of a proton at the alpha-carbon position of the dione. Two primary methods for this synthesis have been reported: a solvent-free approach and a solution-phase reaction. This guide will focus on a detailed, high-yield solution-phase protocol.

## Physicochemical Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Dimedone and **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione**

| Property                 | Dimedone                                                | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione       |
|--------------------------|---------------------------------------------------------|-------------------------------------------------|
| CAS Number               | 126-81-8[1][2]                                          | 1195-91-1                                       |
| Molecular Formula        | C <sub>8</sub> H <sub>12</sub> O <sub>2</sub> [1][3][4] | C <sub>8</sub> H <sub>11</sub> BrO <sub>2</sub> |
| Molecular Weight         | 140.18 g/mol [1][3][4]                                  | 219.08 g/mol                                    |
| Appearance               | White crystalline solid[3]                              | Light yellow solid                              |
| Melting Point            | 147-150 °C[3]                                           | 158-160 °C[5]                                   |
| Boiling Point            | 233.7 ± 23.0 °C at 760 mmHg[1]                          | 271.9 °C at 760 mmHg[5][6]                      |
| Density                  | 1.0 ± 0.1 g/cm <sup>3</sup> [1]                         | 1.439 g/cm <sup>3</sup> [6]                     |
| Solubility               | Soluble in water, ethanol, and methanol.[3]             | Soluble in chloroform and ethanol.              |
| <sup>1</sup> H NMR Data  | See literature for detailed assignment.                 | See literature for detailed assignment.         |
| <sup>13</sup> C NMR Data | See literature for detailed assignment.                 | See literature for detailed assignment.         |
| IR Data                  | See literature for detailed assignment.                 | See literature for detailed assignment.         |

## Experimental Protocol: Solution-Phase Synthesis

This section provides a detailed methodology for the synthesis of **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione** with a reported yield of approximately 84%.

### 3.1. Materials and Reagents

- Dimedone (5.0 g, 0.036 moles)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) (1.91 g, 0.018 moles)
- Bromine (Br<sub>2</sub>) (5.7 g, 0.036 moles)

- Absolute ethanol
- Water
- Chloroform
- Acetic acid

### 3.2. Equipment

- 200 mL round-bottom flask
- Ice bath
- Flash evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Filtration apparatus

### 3.3. Procedure

- Reaction Setup: In a 200 mL round-bottom flask, combine dimedone (5.0 g), 25 mL of absolute ethanol, 25 mL of water, and sodium carbonate (1.91 g).
- Cooling: Place the flask in an ice bath to cool the mixture.
- Bromine Addition: Prepare a solution of bromine (5.7 g) in 25 mL of water, adding a sufficient amount of ethanol to achieve a clear solution. Gradually add this bromine solution to the chilled reaction mixture. The absorption of bromine is rapid.
- Solvent Removal: After the addition is complete, remove the water and ethanol using a flash evaporator at approximately 15 mm of Hg.
- Workup: Take up the residue in chloroform, wash with water, and filter.
- Purification: Evaporate the chloroform. Treat the resulting residue with acetic acid, wash with water, and then recrystallize from absolute ethanol. A second recrystallization may be

performed to achieve higher purity.

- Drying: Collect the purified crystals and dry them thoroughly. The expected yield is approximately 8.9 g (84% theory).

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione**.

## Safety Considerations

- Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Exothermic Reaction: The reaction can be exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.
- Chloroform: Chloroform is a suspected carcinogen and is toxic. Handle in a fume hood and wear appropriate PPE.

This guide provides a comprehensive overview of the synthesis of **2-Bromo-5,5-dimethyl-1,3-cyclohexanedione**. For further details on the spectroscopic characterization, it is recommended to consult specialized databases and literature.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dimedone | CAS#:126-81-8 | Chemsr [chemsrc.com]
- 2. Dimedone | 126-81-8 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Dimedone | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5,5-dimethyl-cyclohexane-1,3-dione | 1195-91-1 [sigmaaldrich.com]
- 6. CAS#:1195-91-1 | 2-Bromo-5,5-dimethyl-cyclohexane-1,3-dione | Chemsr [chemsrc.com]
- To cite this document: BenchChem. [Synthesis of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074522#synthesis-of-2-bromo-5-5-dimethyl-1-3-cyclohexanedione-from-dimedone>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

